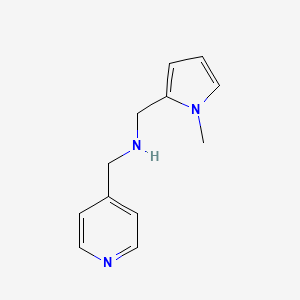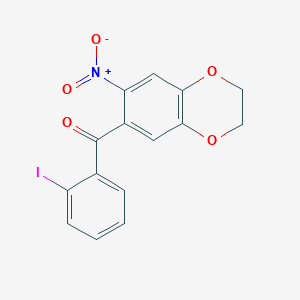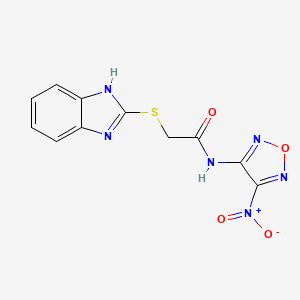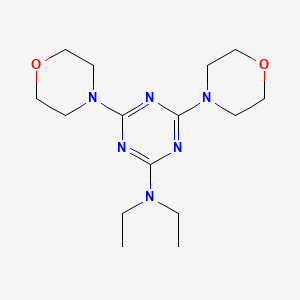![molecular formula C19H26Cl2N4O2 B14946473 1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14946473.png)
1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a bipiperidine core with a dichlorophenyl group, making it a subject of interest for researchers due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 1,4’-bipiperidine with 3,4-dichloroaniline under controlled conditions to form the intermediate product. This intermediate is then reacted with an appropriate acylating agent to introduce the oxoethyl group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1’-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipiperidine derivatives.
Applications De Recherche Scientifique
1’-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1’-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols: Structural isomers with similar biological activities.
4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenylamines: Compounds with related chemical structures and pharmacological properties.
Uniqueness
1’-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine core and the presence of both dichlorophenyl and oxoethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H26Cl2N4O2 |
|---|---|
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
1-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H26Cl2N4O2/c20-15-5-4-14(12-16(15)21)23-17(26)13-24-10-6-19(7-11-24,18(22)27)25-8-2-1-3-9-25/h4-5,12H,1-3,6-11,13H2,(H2,22,27)(H,23,26) |
Clé InChI |
VZXYSALQMPDDOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B14946410.png)

![2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B14946437.png)
![3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B14946438.png)
![[1,2,4]Triazolo[4,3-b]pyridazine, 6-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-methyl-](/img/structure/B14946448.png)
![2-[5-(2,4-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B14946450.png)
![Ethyl 6-{[(2,5-dichlorophenyl)sulfanyl]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14946453.png)
![4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B14946455.png)
![(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14946459.png)

![2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14946477.png)
![2-iodo-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946482.png)

